

Application Notes and Protocols for Menin-MLL Inhibitor Cell-Based Assays

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Compound of Interest		
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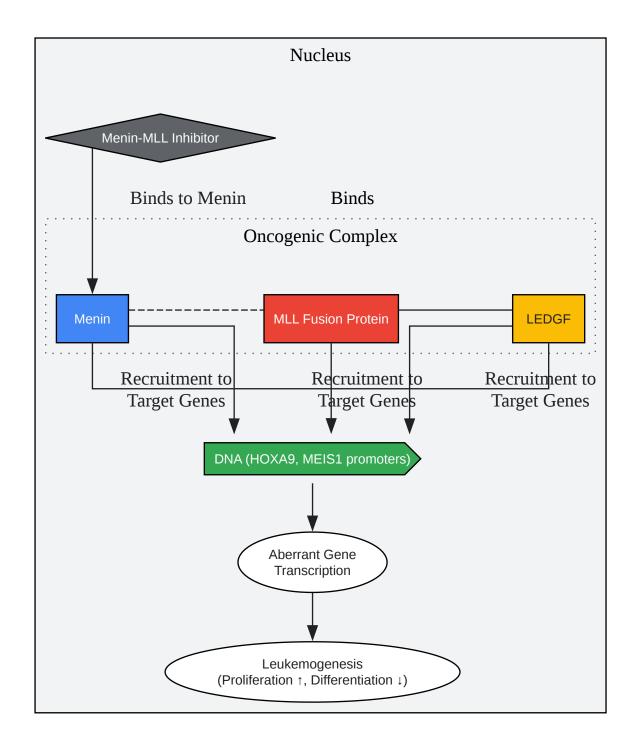
Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements. This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion protein to target genes, such as HOXA9 and MEIS1, leading to their aberrant transcriptional activation and subsequent leukemogenesis.[1][2][3][4][5][6][7] Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising therapeutic strategy for these aggressive cancers.[5][6][8] This document provides detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Menin-MLL inhibitors.

Menin-MLL Signaling Pathway

The oncogenic activity of MLL fusion proteins is critically dependent on their direct interaction with Menin.[2] Menin acts as a scaffold protein, linking the N-terminus of MLL fusion proteins to chromatin.[1][2] This complex often includes other cofactors like LEDGF, which further stabilizes the interaction and recruitment to target genes.[1][2][8] The ultimate result is the upregulation of genes that promote cell proliferation and block differentiation, leading to leukemia.





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Caption: Menin-MLL signaling pathway in leukemia.

Data Presentation: Inhibitor Activity







The following tables summarize the in vitro activity of various Menin-MLL inhibitors against leukemia cell lines harboring MLL rearrangements.

Table 1: Proliferation Inhibition of Menin-MLL Inhibitors in MLL-Rearranged Cell Lines



Inhibitor	Cell Line	MLL Fusion	GI50 / IC50	Assay Type	Reference
MI-2	MLL-AF9 BMCs	MLL-AF9	~5 μM (GI50)	MTT	[6]
MI-2	MLL-ENL BMCs	MLL-ENL	~5 μM (GI50)	MTT	[6]
MI-2	KOPN-8	MLL-ENL	~10 μM (IC50)	MTT	[5]
MI-2	MV4;11	MLL-AF4	~15 μM (IC50)	MTT	[5]
MI-3	KOPN-8	MLL-ENL	~12 μM (IC50)	MTT	[5]
MI-3	MV4;11	MLL-AF4	~18 μM (IC50)	MTT	[5]
MI-136	Endometrial Cancer Organoids	N/A	4.5 μM (IC50)	Not Specified	[3]
MI-463	MLL-AF9 BMCs	MLL-AF9	0.23 μM (GI50)	MTT	[9]
MI-503	MLL-AF9 BMCs	MLL-AF9	0.22 μM (GI50)	MTT	[9]
MIV-6R	MLL-AF9 BMCs	MLL-AF9	Not Specified	Not Specified	[4]
Compound 28 (MI-1481)	MLL-AF9 BMCs	MLL-AF9	< 0.05 μM (GI50)	MTT	[9]
Compound 28 (MI-1481)	MV4;11	MLL-AF4	~0.1 μM (GI50)	MTT	[9]
Compound 28 (MI-1481)	MOLM-13	MLL-AF9	~0.1 μM (GI50)	MTT	[9]
D0060-319	MV4-11	MLL-AF4	4.0 nM (IC50)	CCK-8	[10]



D0060-319	MOLM-13	MLL-AF9	1.7 nM (IC50)	CCK-8	[10]
		0	(()		[]

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration; BMCs: Bone Marrow Cells.

Table 2: Biochemical Inhibition of Menin-MLL Interaction

Inhibitor	Assay Type	IC50	Reference
MI-1	Fluorescence Polarization	1.9 μΜ	[6]
MIV-6	Fluorescence Polarization	67 nM	[4]
MIV-6R	Fluorescence Polarization	56 nM	[4]
MI-463	Fluorescence Polarization (MLL4- 43)	32 nM	[9]
MI-503	Fluorescence Polarization (MLL4- 43)	33 nM	[9]
Compound 28 (MI- 1481)	Fluorescence Polarization (MLL4- 43)	3.6 nM	[9]
D0060-319	Fluorescence Polarization	7.46 nM	[10]

Experimental Protocols General Experimental Workflow

The general workflow for evaluating a Menin-MLL inhibitor involves a tiered approach, starting with proliferation assays to determine overall cytotoxicity, followed by more specific assays to confirm the on-target mechanism of action.





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Caption: General workflow for cell-based evaluation of Menin-MLL inhibitors.

Cell Proliferation Assay (MTT-Based)

This protocol is adapted from methodologies used to assess the effect of Menin-MLL inhibitors on the proliferation of leukemia cells.[5][6][9][11]

a. Materials:

- MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8) and control cell lines lacking MLL rearrangement (e.g., K562, U937).
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
- Menin-MLL inhibitor stock solution (e.g., 20 mM in DMSO).
- · Sterile DMSO (vehicle control).
- 96-well flat-bottom microtiter plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- Microplate reader.

b. Procedure:

• Cell Plating: Seed cells in 90 μ L of culture medium in 96-well plates at a density of 1 x 10^5 cells/mL.



- Compound Treatment: Prepare serial dilutions of the Menin-MLL inhibitor from the stock solution. Add 10 μ L of the diluted compound or DMSO (final concentration typically 0.25%) to the wells.
- Incubation: Incubate the plates for 72 hours to 7 days in a humidified incubator at 37°C with 5% CO2. For longer incubation periods (e.g., 7 days), change the media and re-supply the compound at day 4.[9]
- MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and plot the results as a percentage of cell viability versus inhibitor concentration. Calculate the GI50 or IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V Staining)

This protocol is based on the detection of apoptosis induced by Menin-MLL inhibitors. [5][6]

- a. Materials:
- · Leukemia cell lines.
- Menin-MLL inhibitor and DMSO.
- 6-well plates.
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
- Flow cytometer.
- b. Procedure:



- Cell Treatment: Seed cells in 6-well plates and treat with the Menin-MLL inhibitor or DMSO at the desired concentrations for 48-72 hours.
- Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
- Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
- Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Differentiation Assay (CD11b Expression)

This assay measures the induction of myeloid differentiation, a desired outcome of Menin-MLL inhibition in leukemia cells.[5]

- a. Materials:
- Leukemia cell lines (e.g., MLL-AF9 transformed bone marrow cells).
- Menin-MLL inhibitor and DMSO.
- FITC- or PE-conjugated anti-CD11b antibody.
- Flow cytometer.
- b. Procedure:
- Cell Treatment: Treat cells with the inhibitor or DMSO for 7 days.
- Staining: Harvest the cells, wash with PBS, and stain with the anti-CD11b antibody according to the manufacturer's protocol.
- Data Acquisition: Analyze the cells by flow cytometry.



 Data Analysis: Quantify the percentage of CD11b-positive cells as an indicator of differentiation.

Target Gene Expression Analysis (qRT-PCR)

This protocol confirms the on-target effect of the inhibitor by measuring the downregulation of MLL fusion protein target genes.[4][6][9]

- a. Materials:
- Leukemia cell lines.
- Menin-MLL inhibitor and DMSO.
- RNA extraction kit.
- cDNA synthesis kit.
- qPCR master mix (e.g., SYBR Green).
- Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin).
- Real-time PCR instrument.
- b. Procedure:
- Cell Treatment: Treat cells with the inhibitor or DMSO for 6 days.
- RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA.
- qPCR: Perform quantitative real-time PCR using primers for HOXA9, MEIS1, and the housekeeping gene.
- Data Analysis: Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to the DMSO-treated control using the ΔΔCt method. A significant decrease in HOXA9 and MEIS1 expression indicates on-target activity of the Menin-MLL inhibitor.[6]



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